molecular formula C16H28N2O5S B15178706 1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid CAS No. 75113-58-5

1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid

Cat. No.: B15178706
CAS No.: 75113-58-5
M. Wt: 360.5 g/mol
InChI Key: YHCRYXFNXAAKPH-UHFFFAOYSA-N
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Description

Properties

CAS No.

75113-58-5

Molecular Formula

C16H28N2O5S

Molecular Weight

360.5 g/mol

IUPAC Name

1-aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid

InChI

InChI=1S/C13H19NO4S.C3H9NO/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;1-3(5)2-4/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);3,5H,2,4H2,1H3

InChI Key

YHCRYXFNXAAKPH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)O.CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

1-Aminopropan-2-ol

1-Aminopropan-2-ol (CAS: 78-96-6), also known as isopropanolamine, is a secondary alcohol and primary amine. It serves as a precursor in synthesizing surfactants, pharmaceuticals, and corrosion inhibitors. Derivatives of this compound, such as 1-amino-2-(4-benzyloxyphenyl)propan-2-ol (CAS: 305448-20-8), exhibit structural modifications that enhance biological activity, such as receptor targeting .

6-[Benzenesulfonyl(methyl)amino]hexanoic Acid

This compound (CAS: 26919-50-6) features a hexanoic acid backbone substituted with a methyl-benzenesulfonylamino group at the 6th position. The sulfonamide moiety is common in medicinal chemistry due to its stability and ability to interact with biological targets. It is often utilized in drug design, particularly in enzyme inhibition or as a linker in prodrugs .

Comparison with Similar Compounds

Structural Analogs of 1-Aminopropan-2-ol

Compound Name CAS Molecular Formula Substituent Application Reference
1-Aminopropan-2-ol 78-96-6 C₃H₉NO None (parent compound) Surfactants, pharmaceuticals -
1-Amino-2-(4-benzyloxyphenyl)propan-2-ol 305448-20-8 C₁₆H₁₉NO₂ 4-Benzyloxyphenyl Potential receptor modulation
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol 91484-80-9 C₁₂H₂₇NO Branched alkyl chain Surfactant intermediate

Key Observations :

  • Substituents like aryl or branched alkyl groups enhance lipophilicity, influencing membrane permeability and target binding.
  • The benzyloxy group in 305448-20-8 may confer selectivity toward specific biological receptors compared to the parent compound.

Structural Analogs of 6-[Benzenesulfonyl(methyl)amino]hexanoic Acid

Compound Name CAS Molecular Formula Molecular Weight Substituent Application/Activity Reference
6-[Methyl(phenylsulfonyl)amino]hexanoic acid 26919-50-6 C₁₃H₁₉NO₄S 297.36 Benzenesulfonyl(methyl)amino Drug design, enzyme inhibition
6-(Boc-amino)hexanoic acid 6404-29-1 C₁₁H₂₁NO₄ 231.29 tert-Butoxycarbonylamino Peptide synthesis
Hexanoic acid 142-62-1 C₆H₁₂O₂ 116.16 None (parent compound) Plant defense, oviposition

Key Observations :

  • Hexanoic acid derivatives with methyl branches (e.g., methyl hexanoic acid) show concentration-dependent effects on insect oviposition , whereas sulfonamide derivatives may prioritize enzymatic interactions.

Biological Activity

1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid is a compound of interest due to its potential biological activities, particularly in relation to integrin binding and microbial metabolism. This article explores its biological activity, focusing on its mechanisms, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino alcohol moiety and a benzenesulfonamide group, which may influence its interaction with biological systems. The molecular formula is C13H19N3O4SC_{13}H_{19}N_{3}O_{4}S, and it has various functional groups that contribute to its pharmacological properties.

1. Integrin Binding

Research indicates that compounds similar to this compound can enhance the binding of cells to integrin-binding ligands. Integrins are crucial for cell adhesion and signaling, and their modulation can have therapeutic implications in conditions like cancer and inflammation. The compound acts as an agonist that enhances this binding, suggesting potential applications in regenerative medicine and cancer therapy .

2. Microbial Metabolism

A study involving Pseudomonas putida demonstrated that 1-Aminopropan-2-ol is metabolized through various pathways. The metabolism involves conversion to propionaldehyde and propionate, indicating its role as a substrate for microbial growth. The enzymatic processes include the formation of O-phosphates and subsequent deamination, highlighting the compound's significance in microbial ecology .

Case Study 1: Metabolic Pathways

In a controlled experiment, Pseudomonas sp. was shown to utilize both stereoisomers of 1-Aminopropan-2-ol for growth. The metabolic pathway was traced using radioactive tracers, confirming that the compound undergoes phosphorylation before being converted to propionaldehyde. This study provides insight into the biotransformation processes involving amino alcohols .

Case Study 2: Therapeutic Applications

Another investigation focused on the therapeutic potential of derivatives of the compound in enhancing cell adhesion in vitro. The study revealed that modifications to the benzenesulfonamide group significantly impacted the efficacy of integrin binding, suggesting that structural variations could lead to more potent therapeutic agents .

Data Tables

Parameter Value
Molecular FormulaC13H19N3O4SC_{13}H_{19}N_{3}O_{4}S
Integrin Binding AffinityEnhanced
Microbial Growth UtilizationYes
Main MetabolitesPropionaldehyde, Propionate

Q & A

Q. Validation Criteria :

  • Purity ≥95% (HPLC peak area).
  • No co-eluting impurities (MS total ion count <5% threshold) .

Advanced: How does the benzenesulfonyl group influence biological activity?

Methodological Answer:
The benzenesulfonyl moiety enhances target binding via:

  • Hydrophobic Interactions : Aryl groups anchor to enzyme pockets (e.g., carbonic anhydrase inhibition) .
  • Electron-Withdrawing Effects : Stabilize transition states in protease inhibition (e.g., HIV-1 protease) .
  • Metabolic Stability : Sulfonamides resist CYP450 oxidation compared to esters .

Biological Assay Example :
In benzofuran derivatives (PDB 7UY), benzenesulfonyl groups increased binding affinity (IC₅₀ = 0.8 µM vs. 5.2 µM for non-sulfonylated analogs) .

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